1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Overview
Description
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol that contains myristic acid and palmitic acid. It is a synthetic compound often used in scientific research for its unique properties and applications. The compound has a molecular formula of C47H90O6 and a molecular weight of 751.21 g/mol .
Mechanism of Action
Target of Action
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (DMPG) is a type of triacylglycerol that contains myristic acid and palmitic acid . It is predominantly present in the gram-positive bacterial membranes and comprises two chains . The primary targets of DMPG are the bio-membranes in the brain .
Mode of Action
DMPG interacts with its targets by effectively distributing on the membranes of axons, as well as dendritic and myelin sheaths . The attachment of DMPG to bio-membranes in the brain could result from similar phospholipid structures of DMPG and the membranes .
Biochemical Pathways
It is known that dmpg is a component of bacterial membranes and can mimic these membranes when combined with zwitterionic phospholipids . This suggests that DMPG may play a role in the functioning and integrity of these membranes.
Pharmacokinetics
It is soluble in chloroform at 50 mg/ml, forming a clear, colorless solution . This suggests that DMPG may have good bioavailability due to its solubility.
Result of Action
The molecular and cellular effects of DMPG’s action primarily involve its interaction with bio-membranes in the brain . By attaching to these membranes, DMPG may influence their function and integrity .
Action Environment
The action of DMPG can be influenced by environmental factors such as temperature. For instance, DMPG should be stored at a temperature of -20°C . This suggests that the action, efficacy, and stability of DMPG may be sensitive to temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield myristic acid, palmitic acid, and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or lipases are commonly used.
Major Products
Oxidation: Myristic acid, palmitic acid, and glycerol.
Hydrolysis: Myristic acid, palmitic acid, and glycerol.
Transesterification: Various triacylglycerols depending on the alcohol used.
Scientific Research Applications
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.
Biology: Employed in the study of lipid metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and food products as an emulsifier and stabilizer.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another triacylglycerol with similar fatty acid composition but different functional groups.
1,2-Dimyristoyl-3-palmitoyl-sn-glycerol: Similar structure but different stereochemistry.
1,2-Dimyristoyl-3-stearoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.
Uniqueness
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is unique due to its specific combination of myristic acid and palmitic acid, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and serve as a substrate for lipases makes it particularly valuable in biochemical and pharmaceutical research .
Properties
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRERGJDVUTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394142 | |
Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60138-13-8 | |
Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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